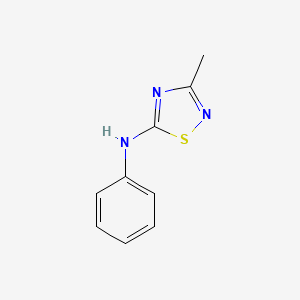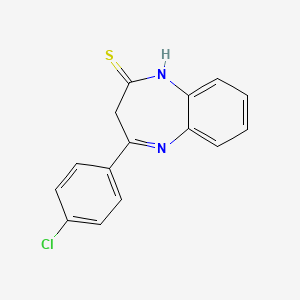
4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione, commonly referred to as 4-CPBT, is an organic compound with a variety of applications in scientific research. This compound belongs to the benzodiazepine class of drugs, and its structure is characterized by a fused benzene ring and a diazepine ring. 4-CPBT is a useful tool for scientists due to its wide range of applications, including synthesis, research, and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-CPBT is similar to that of other benzodiazepines. 4-CPBT binds to the benzodiazepine receptor, which is located on the surface of neurons in the central nervous system. This binding activates the receptor, resulting in the release of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter, which reduces the activity of neurons and has a calming effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CPBT are dependent on the concentration of the compound. At low concentrations, 4-CPBT has a sedative effect, resulting in relaxation and drowsiness. At higher concentrations, 4-CPBT has an anxiolytic effect, reducing anxiety and fear. Additionally, 4-CPBT has been shown to have anticonvulsant, muscle relaxant, and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-CPBT in lab experiments include its low cost, high purity, and easy availability. Additionally, 4-CPBT is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations to using 4-CPBT in lab experiments. For example, 4-CPBT is a relatively weak compound, and its effects may not be as pronounced as those of other benzodiazepines. Additionally, 4-CPBT has a relatively short half-life, so it may not be suitable for long-term experiments.
Orientations Futures
The potential future directions for 4-CPBT include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into the synthesis of 4-CPBT and its potential applications in the pharmaceutical industry could be beneficial. Finally, further research into the potential toxicity of 4-CPBT and its long-term effects could help to ensure its safe use in laboratory experiments.
Méthodes De Synthèse
4-CPBT can be synthesized from a variety of starting materials. The most common method is the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide. This reaction produces the desired product in high yields. Other methods for the synthesis of 4-CPBT include the reaction of 4-chlorophenol with 1,3-dichloro-5,5-dimethylhydantoin in the presence of potassium hydroxide, as well as the reaction of 4-chlorophenol with 1,3-dibromo-5,5-dimethylhydantoin in the presence of sodium hydroxide and acetic acid.
Applications De Recherche Scientifique
4-CPBT has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various pharmaceuticals and other compounds, including benzodiazepines, barbiturates, and other benzodiazepine derivatives. It has also been used to study the mechanism of action of benzodiazepines, as well as to study the biochemical and physiological effects of these compounds. Additionally, 4-CPBT has been used as a model compound to study the effects of different environmental conditions on the structure and stability of benzodiazepines.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-1,3-dihydro-1,5-benzodiazepine-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-11-7-5-10(6-8-11)14-9-15(19)18-13-4-2-1-3-12(13)17-14/h1-8H,9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJVQYNIAKXARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=CC=CC=C2NC1=S)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-2,3-dihydro-1H-1,5-benzodiazepine-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)
![1-(4-fluorobenzoyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B6429733.png)
![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)

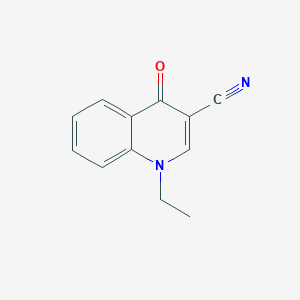
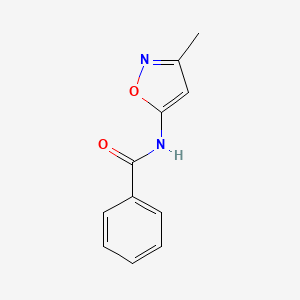
![2-[(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6429756.png)
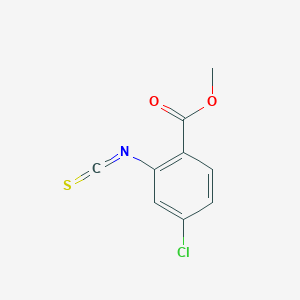
![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)
